molecular formula C18H25NO3 B6640510 2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone

2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone

Cat. No. B6640510
M. Wt: 303.4 g/mol
InChI Key: ZUKABWIKWTXIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone, commonly known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1990. It belongs to the group of compounds known as JWH series, which are structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Mechanism of Action

JWH-250 acts on the cannabinoid receptors in the brain and peripheral tissues, which are part of the endocannabinoid system. This system plays a key role in regulating various physiological processes, including pain, inflammation, mood, appetite, and sleep. JWH-250 binds to the cannabinoid receptors and activates them, leading to the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
JWH-250 has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to modulate the activity of various neurotransmitters and signaling pathways in the brain and peripheral tissues.

Advantages and Limitations for Lab Experiments

JWH-250 has several advantages for use in laboratory experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential for toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on JWH-250, including further investigation of its therapeutic potential in various disease states, the development of more selective and potent analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, there is a need for more comprehensive safety and toxicity studies to ensure the safe use of JWH-250 in clinical settings.

Synthesis Methods

JWH-250 can be synthesized using a variety of methods, including the reaction of 2-(1-cyclopentenyl)acetic acid with 2-(2-methoxyphenyl)-1-pyrrolidinylmethanamine in the presence of a reducing agent. Another method involves the reaction of 2-(1-cyclopentenyl)acetic acid with 2-(2-methoxyphenyl)-1-pyrrolidinylmethanamine in the presence of a base and a reducing agent.

Scientific Research Applications

JWH-250 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

2-(1-hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-22-16-9-3-2-7-14(16)15-8-6-12-19(15)17(20)13-18(21)10-4-5-11-18/h2-3,7,9,15,21H,4-6,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKABWIKWTXIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)CC3(CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone

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